2-Benzoylhydrazono-1,3-dithiolane

描述

Structural Framework and Nomenclature Precision

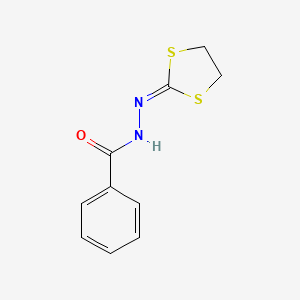

The structure of 2-Benzoylhydrazono-1,3-dithiolane is characterized by three main components: a benzoyl group derived from benzoic acid, a hydrazone linker (=N-NH-C=O), and a 1,3-dithiolane (B1216140) ring. The 1,3-dithiolane is a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. wikipedia.org This framework results in a molecule with the chemical formula C₁₀H₁₀N₂OS₂. uni.luguidechem.com

Precision in nomenclature is crucial for identifying the compound in chemical literature and databases. Systematically, it can be named N'-(1,3-dithiolan-2-ylidene)benzohydrazide or Benzoic acid, 2-(1,3-dithiolan-2-ylidene)hydrazide. guidechem.com Various identifiers are used to catalogue this specific compound.

| Identifier Type | Identifier |

|---|---|

| CAS Number | 62303-19-9 guidechem.com |

| Molecular Formula | C₁₀H₁₀N₂OS₂ uni.luguidechem.com |

| PubChem CID | 43990 uni.luguidechem.com |

| InChI Key | SMPSKHUQMNCDEB-UHFFFAOYSA-N uni.luguidechem.com |

The compound's properties, predicted through computational methods, provide further insight into its chemical nature.

| Property | Value |

|---|---|

| Molecular Weight | 238.33 g/mol guidechem.com |

| Monoisotopic Mass | 238.02345 Da uni.lu |

| XLogP3-AA (Predicted) | 2.8 uni.lu |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 4 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

Historical Context of Research Trajectories in Organic Chemistry

The academic investigation of this compound is built upon extensive historical research into its constituent parts, particularly the 1,3-dithiolane moiety. The development of 1,3-dithianes and 1,3-dithiolanes as protecting groups for carbonyl compounds (aldehydes and ketones) was a significant advancement in organic synthesis. wikipedia.orgorganic-chemistry.orgnih.gov This strategy involves the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112) to form a stable thioacetal, which protects the carbonyl functionality from various reagents under both acidic and basic conditions. wikipedia.orgnih.gov

A parallel and equally important research trajectory involves the use of 2-lithio-1,3-dithianes as acyl anion equivalents, a concept that introduced the principle of "umpolung" or polarity inversion. sigmaaldrich.com This allowed chemists to use the normally electrophilic carbonyl carbon as a nucleophile, opening new pathways for carbon-carbon bond formation. While 1,3-dithiolanes are also used in this context, their corresponding 2-lithio derivatives are less stable than their 1,3-dithiane (B146892) counterparts. wikipedia.org Research into hydrazide and hydrazone chemistry has also progressed independently, with these compounds being recognized as important intermediates and scaffolds in the synthesis of various heterocyclic systems and as having applications in medicinal and agricultural chemistry. nih.govchemmethod.comuobaghdad.edu.iq The synthesis of a molecule like this compound represents a convergence of these established research fields.

Significance within Heterocyclic and Organosulfur Compound Chemistry

This compound holds significance primarily due to its 1,3-dithiolane ring, a privileged scaffold in both heterocyclic and organosulfur chemistry. mdpi.comnih.gov

Heterocyclic Chemistry: As a heterocycle, the 1,3-dithiolane ring is a fundamental building block. Nitrogen- and sulfur-containing heterocycles are core components of many biologically active compounds and functional materials. chemmethod.commdpi.com The 1,3-dithiolane framework has been incorporated into various therapeutic agents and promising drug candidates, demonstrating its utility in medicinal chemistry. mdpi.com

Organosulfur Chemistry: The presence of two sulfur atoms defines the compound's place within organosulfur chemistry. nih.gov Organosulfur compounds are crucial in organic synthesis, serving as versatile intermediates. nih.gov The 1,3-dithiolane group is a classic example of a thioacetal, used for:

Carbonyl Protection: As mentioned, its stability allows for selective reactions elsewhere in a complex molecule. organic-chemistry.orgnih.gov

Synthetic Intermediates: The dithiolane ring can be a precursor to other functional groups. For instance, desulfurization can regenerate the carbonyl group, and other transformations can lead to the synthesis of substituted ethenes. nih.govbeilstein-journals.orgnih.gov

The combination of the reactive hydrazono moiety with the stable and synthetically versatile dithiolane ring makes this compound a multifunctional molecule. It possesses sites for potential modification at the benzoyl ring, the hydrazone nitrogen, and the dithiolane sulfur atoms, making it a potentially valuable intermediate for the synthesis of more complex molecular architectures.

Structure

3D Structure

属性

CAS 编号 |

62303-19-9 |

|---|---|

分子式 |

C10H10N2OS2 |

分子量 |

238.3 g/mol |

IUPAC 名称 |

N-(1,3-dithiolan-2-ylideneamino)benzamide |

InChI |

InChI=1S/C10H10N2OS2/c13-9(8-4-2-1-3-5-8)11-12-10-14-6-7-15-10/h1-5H,6-7H2,(H,11,13) |

InChI 键 |

SMPSKHUQMNCDEB-UHFFFAOYSA-N |

SMILES |

C1CSC(=NNC(=O)C2=CC=CC=C2)S1 |

规范 SMILES |

C1CSC(=NNC(=O)C2=CC=CC=C2)S1 |

其他CAS编号 |

62303-19-9 |

同义词 |

2-benzoylhydrazono-1,3-dithiolane 2-BHD benzoic acid, 1,3-dithiolan-2-ylidenehydrazide Yekuling Yu 7802 Yu-7802 |

产品来源 |

United States |

Synthetic Methodologies for 2 Benzoylhydrazono 1,3 Dithiolane and Derivatives

Condensation Reactions in 2-Benzoylhydrazono-1,3-dithiolane Synthesis

Condensation reactions are a primary route for the formation of both the hydrazone and the dithiolane components of the target molecule. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

The synthesis of this compound logically proceeds from the reaction between a suitable carbonyl compound and 1,2-ethanedithiol (B43112). sigmaaldrich.com The "Benzoylhydrazono" fragment points to benzoylhydrazine as a key reagent. A plausible synthetic approach involves the initial condensation of benzoylhydrazine with a suitable dicarbonyl equivalent, which then undergoes thioacetalization with 1,2-ethanedithiol.

Alternatively, a more direct route involves the condensation of benzoylhydrazine with a carbonyl-functionalized 1,3-dithiolane (B1216140), such as 1,3-dithiolan-2-one. The reaction of 1,2-ethanedithiol with phosgene (B1210022) can produce 1,3-dithiolan-2-one, which can then react with benzoylhydrazine to form the target hydrazone. chemicalbook.com

Cyclization Pathways to 1,3-Dithiolane Ring Systems

Cyclization reactions provide an alternative strategy for forming the stable five-membered 1,3-dithiolane ring. These methods can involve forming the ring from an acyclic precursor containing the necessary sulfur atoms.

While less common than the direct condensation of carbonyls with dithiols, the use of thioaldehydes or thioketones as precursors is a valid pathway. In the context of this compound synthesis, a hypothetical precursor bearing a thioketone and the benzoylhydrazono group could undergo cyclization. For instance, reaction with a 1,2-dihaloethane could lead to the formation of the dithiolane ring through nucleophilic substitution by the sulfur atoms. The synthesis of various 2-ylidene-1,3-dithiolanes has been achieved through one-pot reactions involving carbon disulfide and a methylene-active compound, followed by the addition of a 1,2-dichloroalkane, illustrating a relevant cyclization strategy. researchgate.net

Catalytic Strategies in Dithiolane Synthesis

The efficiency, selectivity, and environmental impact of dithiolane synthesis are significantly enhanced by the use of catalysts. Both acid catalysts and various solid-supported systems have been extensively studied for the thioacetalization of carbonyl compounds, a key step in forming the 2-substituted 1,3-dithiolane ring. organic-chemistry.orgresearchgate.net

The formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol is most commonly catalyzed by Brønsted or Lewis acids. organic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid or perchloric acid adsorbed on silica (B1680970) gel, protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. chemicalbook.com

Lewis acids, including metal triflates like praseodymium triflate and yttrium triflate, coordinate to the carbonyl oxygen to achieve a similar activation. organic-chemistry.orgchemicalbook.com Lewis acid catalysis is often favored for its mild conditions and high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org The use of catalysts like hafnium trifluoromethanesulfonate (B1224126) has been shown to be effective for the conversion of various aldehydes and ketones into their corresponding thioacetals under mild conditions that tolerate sensitive functional groups. organic-chemistry.org

To improve the sustainability and ease of industrial application, significant research has focused on developing heterogeneous and recyclable catalysts for dithiolane synthesis. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without a significant loss of activity. researchgate.netresearchgate.net

Examples of such systems include:

Silica Gel: Used in conjunction with acids like perchloric acid (HClO₄-SiO₂) or simply as a mild catalyst with p-toluenesulfonic acid, silica gel provides a solid support that facilitates the reaction, often under solvent-free conditions. organic-chemistry.orgchemicalbook.com

Tungstate Sulfuric Acid (TSA): This novel solid acid catalyst has been reported as a highly efficient and reusable agent for the thioacetalization of both aliphatic and aromatic carbonyl compounds under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net

Amberlyst-15: This strongly acidic ion-exchange resin is an effective and recyclable catalyst for thioacetalization, among many other organic transformations. chemicalbook.comresearchgate.net It allows for mild reaction conditions and straightforward product purification. researchgate.net

Bentonite (B74815): A type of clay, bentonite can be used as an inexpensive and effective catalyst for the condensation of aldehydes and ketones with 1,2-ethanedithiol. chemicalbook.com

Metal Salts: Various metal salts, often in combination with other supports or reagents, serve as catalysts for dithiolane formation. chemicalbook.com

Praseodymium Triflate (Pr(OTf)₃) and Yttrium Triflate (Y(OTf)₃): These rare-earth metal triflates are efficient, water-tolerant, and recyclable Lewis acid catalysts for the chemoselective synthesis of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com

The table below summarizes the performance of various catalytic systems in the synthesis of 1,3-dithiolanes, a reaction central to the formation of the title compound.

| Catalyst | Substrate Type | Conditions | Yield | Source |

| Tungstate Sulfuric Acid (TSA) | Aldehydes & Ketones | Solvent-free, rt | Excellent | researchgate.net |

| HClO₄-SiO₂ | Aldehydes & Ketones | Solvent-free, rt | High | organic-chemistry.orgchemicalbook.com |

| Amberlyst-15 | Aldehydes & Ketones | Varies | Good to Moderate | chemicalbook.comresearchgate.net |

| Yttrium Triflate (Y(OTf)₃) | Carbonyl Compounds | Varies | High | organic-chemistry.org |

| Praseodymium Triflate (Pr(OTf)₃) | Aldehydes | Varies | High | organic-chemistry.orgchemicalbook.com |

| Brønsted Acidic Ionic Liquid | Aldehydes | Varies | Very Good | chemicalbook.com |

Advanced Synthetic Routes to Substituted 1,3-Dithiolane Derivatives

Advanced synthetic methodologies have been developed to introduce a variety of substituents onto the 1,3-dithiolane ring, enhancing their utility as building blocks in organic synthesis. These methods allow for the preparation of dithiolanes with specific stereochemistry and functional group compatibility.

Formation of 4-Substituted 1,3-Dithiolanes

The synthesis of 4-substituted 1,3-dithiolanes can be achieved through several effective methods. One common approach involves the condensation of aldehydes and ketones with ethane-1,2-dithiol in the presence of various catalysts. chemicalbook.com Catalysts such as Amberlyst-15, bentonite, and various metal salts have been successfully employed to yield 4-substituted and spiro-1,3-dithiolanes in moderate to good yields. chemicalbook.com

Another established route involves the reaction of ethylene (B1197577) dibromide with sodium thiosulfate. The resulting intermediate can then be reacted with formaldehyde (B43269) or acetone (B3395972) in the presence of hydrochloric acid to furnish the corresponding 4-substituted 1,3-dithiolane. chemicalbook.com These methods provide access to a range of 1,3-dithiolanes with substituents at the 4-position, which are valuable precursors for further synthetic transformations.

A modular, one-step synthesis for diversely substituted 1,2-dithiolanes has also been reported, which may offer insights into analogous substitutions on the 1,3-dithiolane ring. This method utilizes the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine, proceeding under mild conditions. researchgate.net

Synthesis of Specific Dithiolane Carbonyl Analogues

Specific carbonyl analogues of 1,3-dithiolane, such as the -one and -thione derivatives, are important synthetic intermediates.

1,3-Dithiolan-2-one: This compound can be prepared with a high yield of 83% through the reaction of ethane-1,2-dithiol with phosgene in ether at a temperature of 20°C. chemicalbook.com A more recent, convergent route describes the radical addition of xanthates to allylic acetates, which is modular and uses inexpensive starting materials. researchgate.net

4,4-Dimethyl-1,3-dithiolane-2-thione: The synthesis of this derivative is achieved by the reaction of 2,2-dimethylthiirane (B1580642) with carbon disulfide. This reaction is conducted under pressure at temperatures ranging from 80–100°C and is catalyzed by triethylamine. chemicalbook.com

The following table summarizes the synthetic methodologies for these specific carbonyl analogues:

| Compound | Starting Materials | Reagents and Conditions | Yield | Reference |

| 1,3-Dithiolan-2-one | Ethane-1,2-dithiol, Phosgene | Ether, 20°C | 83% | chemicalbook.com |

| 1,3-Dithiolan-2-one | Xanthates, Allylic acetates | Radical initiator, MsOH/acetic acid | - | researchgate.net |

| 4,4-Dimethyl-1,3-dithiolane-2-thione | 2,2-Dimethylthiirane, Carbon disulfide | Triethylamine, 80–100°C, pressure | - | chemicalbook.com |

Functionalization Strategies for Dithiolane Ring Systems (e.g., silylation)

Functionalization of the 1,3-dithiolane ring significantly broadens its synthetic applicability. Silylation, the introduction of a silyl (B83357) group, is a key functionalization strategy. For instance, 2-silylated 1,3-dithianes have been instrumental in the synthesis of α-silyl ketones. While the direct silylation of the 1,3-dithiolane ring at a specific position requires careful selection of reagents and conditions, the generation of silylated derivatives opens up possibilities for subsequent reactions.

Fundamental Reactivity Patterns of the Dithiolane Moiety

The 1,3-dithiolane ring is a five-membered sulfur heterocycle that serves as a common protecting group for carbonyl compounds. wikipedia.orgorganic-chemistry.org Its reactivity is largely centered around the two sulfur atoms and the C2 carbon.

The 1,3-dithiolane ring exhibits both nucleophilic and electrophilic characteristics, primarily dictated by the sulfur atoms and the acidity of the C2 protons.

Nucleophilic Pathways: The most prominent nucleophilic character of 1,3-dithiolanes arises from the deprotonation of the C2 position. In simple 2-substituted dithiolanes, the protons at the C2 carbon are acidic and can be removed by a strong base, such as butyllithium (B86547) (BuLi), to form a 2-lithio-1,3-dithiolane. wikipedia.org This carbanion is a potent nucleophile and is central to the concept of "umpolung" or polarity reversal, where the original electrophilic carbonyl carbon is converted into a nucleophilic center. quimicaorganica.org This nucleophile can then react with a variety of electrophiles, including alkyl halides and other carbonyl compounds. organic-chemistry.org However, in the case of this compound, the C2 carbon is part of a C=N double bond and lacks a proton, precluding this specific pathway. The nucleophilicity of this molecule's dithiolane moiety would therefore be expressed through the lone pairs on the sulfur atoms, which can attack strong electrophiles.

Electrophilic Pathways: The dithiolane ring itself is generally resistant to nucleophilic attack. chemicalbook.com Electrophilic attack typically occurs at the electron-rich sulfur atoms. For instance, the sulfur atoms can be alkylated or react with other electrophiles. Under strongly acidic conditions, the sulfur atoms can be protonated, which can facilitate ring-opening reactions.

The 1,3-dithiolane ring can be cleaved under various conditions to regenerate the parent carbonyl compound, a process known as deprotection. Additionally, the ring can undergo fragmentation under basic conditions.

Deprotection (Ring Opening to Carbonyls): A wide range of reagents has been developed to hydrolyze 1,3-dithiolanes back to their corresponding aldehydes or ketones. This reaction is crucial in synthetic chemistry where the dithiolane acts as a protective group. wikipedia.org The conditions for this transformation are often oxidative or involve Lewis acids that coordinate to the sulfur atoms. chemicalbook.comacs.org

Table 1: Reagents for the Deprotection of 1,3-Dithiolanes

| Reagent | Conditions | Reference |

|---|---|---|

| Mercuric chloride (HgCl₂) and Cadmium Carbonate (CdCO₃) | Aqueous organic solvent | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Aqueous acetone | chemicalbook.com |

| Thallium(III) nitrate | Methanol | chemicalbook.com |

| Copper(II) chloride (CuCl₂) on silica gel | Solvent-free or organic solvent | chemicalbook.com |

| Iodine (I₂) in aqueous H₂O₂ | Water, with surfactant (SDS) | organic-chemistry.org |

Fragmentation and Degradation: When 2-lithio-1,3-dithiolanes are formed, they are known to be less stable than their six-membered 1,3-dithiane (B146892) counterparts. These organolithium compounds can undergo a degradation process involving the loss of ethylene gas to form a dithiocarboxylate salt. wikipedia.org Another pathway involves a base-dependent oxidative rearrangement under visible-light photoredox conditions, which can lead to disulfide-linked-dithioesters through C-S bond cleavage. chemrxiv.org

Transformations Involving the Hydrazone Functional Group

The benzoylhydrazone moiety (-C=N-NH-C(O)Ph) is an assembly of an imine and an amide group, which dictates its chemical behavior. nih.gov

The formation of a hydrazone is itself a condensation reaction. N-acylhydrazones are typically synthesized by the acid-catalyzed condensation of an acylhydrazide (like benzoylhydrazine) with an aldehyde or a ketone. nih.govmdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the stable C=N double bond. youtube.com

Once formed, the N-acylhydrazone linkage is relatively stable. Its reaction with other aldehydes or ketones is not common, but like simple imines, it can potentially undergo exchange reactions (transimination or transhydrazonation) under specific conditions, leading to a new hydrazone. The most significant transformation of the hydrazone group is its reduction. In the Wolff-Kishner reduction, a hydrazone is treated with a strong base at high temperatures to reduce the C=N group completely, converting the original carbonyl group into a methylene (B1212753) (-CH₂-) group. libretexts.org Hydrolysis of the hydrazone back to the parent carbonyl compound and hydrazine (B178648) is also possible, representing the reverse of the initial condensation reaction. wikipedia.org

Oxidation Reactions of Sulfur Atoms

The sulfur atoms of the 1,3-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides and, subsequently, sulfones. organic-chemistry.org

The oxidation of 1,3-dithiolanes can be controlled to yield mono-sulfoxides. The oxidation of one of the two sulfur atoms introduces a new stereocenter at that sulfur, leading to potential diastereomers (cis and trans isomers) depending on the substitution at the C2 position. researchgate.net

A variety of oxidizing agents can be employed for this transformation, ranging from peroxides to metal-based catalysts. organic-chemistry.org The choice of reagent and conditions can influence the selectivity between sulfoxide (B87167) and sulfone formation. organic-chemistry.org

Of particular interest is the asymmetric oxidation of 1,3-dithiolanes, which can produce enantiomerically enriched or pure sulfoxides. This has been achieved using both chemical and biological methods. unipd.itresearchgate.net Chiral titanium complexes, such as those used in the Sharpless epoxidation, have been adapted for the asymmetric oxidation of sulfides, including 1,3-dithiolanes, to produce S-oxides with high optical yields. unipd.it Biocatalytic oxidation using engineered microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or E. coli expressing specific monooxygenase enzymes, has also proven effective for producing enantiomerically pure dithiolane monosulfoxides. researchgate.net

Table 2: Selected Methods for the Oxidation of 1,3-Dithiolanes to Sulfoxides

| Reagent/Method | Key Features | Reference |

|---|---|---|

| tert-Butyl hydroperoxide (t-BuOOH) / Ti(OPr-i)₄ / Diethyl tartrate (DET) | Asymmetric oxidation; produces S-oxides with high optical yields. | unipd.it |

| Microbial Oxidation (e.g., engineered S. cerevisiae, E. coli) | Biocatalytic asymmetric oxidation; can yield enantiomerically and diastereomerically pure monosulfoxides. | researchgate.net |

| tert-Butyl hydroperoxide (t-BuOOH) / Cp₂TiCl₂ | Diastereoselective oxidation of 2-phenyl-1,3-dithiolane. | chemicalbook.com |

| Hydrogen Peroxide (H₂O₂) / Tantalum carbide | Catalytic system that provides high yields of sulfoxides without significant overoxidation to sulfones. | organic-chemistry.org |

An exploration of the chemical reactivity and transformation mechanisms of this compound reveals a molecule with diverse and valuable functionalities. The interplay between the dithiolane ring, a key carbonyl protecting group, and the reactive benzoylhydrazono moiety gives rise to a range of chemical behaviors, from controlled deprotection to the formation of complex organometallic and coordination compounds. This article details specific transformation pathways, including methodologies for carbonyl regeneration, the generation of organometallic intermediates, and the compound's role in coordination chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Benzoylhydrazono 1,3 Dithiolane

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

No specific infrared (IR) absorption data for 2-Benzoylhydrazono-1,3-dithiolane could be found. An IR spectrum would be expected to reveal characteristic peaks for the N-H, C=O (amide), C=N (imine), and C-S bonds within the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the public domain. Such data would be crucial for confirming the proton and carbon environments within the molecule's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including the molecular ion peak and fragmentation patterns for this compound, has not been reported. This information would be essential for confirming the molecular weight and elucidating the compound's fragmentation pathways under ionization.

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies

No UV-Vis absorption maxima or fluorescence emission data for this compound could be retrieved. These studies would provide insights into the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

There are no published crystal structure reports for this compound. X-ray crystallography would provide definitive information about its solid-state conformation, bond lengths, and bond angles.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species in Complexes

Information regarding EPR studies on paramagnetic complexes of this compound is not available. Such studies would be relevant if the compound were to be used as a ligand in coordination chemistry with paramagnetic metal ions.

Computational and Theoretical Investigations of 2 Benzoylhydrazono 1,3 Dithiolane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For a molecule like 2-Benzoylhydrazono-1,3-dithiolane , these calculations would provide a fundamental understanding of its behavior at the molecular level.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule such as This compound , which has several rotatable single bonds, this process would also involve a conformational analysis to identify the various low-energy conformers and the global minimum energy structure. This information is critical as the conformation of a molecule can significantly influence its reactivity and biological activity.

Illustrative Data Table: Calculated Geometric Parameters for a Hypothetical Optimized Structure of this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=N | 1.28 Å |

| Bond Length | N-N | 1.39 Å |

| Bond Length | C-S (dithiolane) | 1.82 Å |

| Bond Angle | C-N-N | 118° |

| Dihedral Angle | C-C-C=N | 175° |

Note: The values in this table are hypothetical and serve as an example of the type of data obtained from a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species. For This compound , FMO analysis would help in understanding its potential role in chemical reactions.

Illustrative Data Table: Frontier Molecular Orbital Energies for this compound (Hypothetical)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and represent typical values for a stable organic molecule.

The distribution of electron density in a molecule is key to understanding its reactivity. Computational methods can be used to calculate the partial atomic charges on each atom. One common method for this is Mulliken population analysis. These charges indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For This compound , a charge distribution analysis would identify the most likely sites for electrophilic or nucleophilic attack, providing valuable predictions about its chemical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed energy profile for a proposed reaction can be constructed. This would allow researchers to determine the feasibility of a reaction involving This compound and to understand the factors that control its rate and outcome.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be invaluable in interpreting experimental data and confirming the structure of a synthesized compound. For This compound , calculated vibrational frequencies could be compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular motions.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Hypothetical)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |

| N-H stretch | 3350 |

| C=O stretch | 1680 |

| C=N stretch | 1620 |

| C-S stretch | 750 |

Note: These frequencies are for illustrative purposes only.

Analysis of Supramolecular Interactions and Weak Forces (e.g., Hydrogen Bonding, CH-π interactions)

In the solid state and in solution, molecules often interact with each other through a variety of non-covalent forces, including hydrogen bonds and CH-π interactions. These supramolecular interactions can play a crucial role in determining the crystal packing of a solid or the binding of a molecule to a biological target. Computational studies can identify and quantify these weak interactions, providing insight into the supramolecular chemistry of This compound . For example, the presence of a hydrogen bond donor (the N-H group) and several potential acceptors (the carbonyl oxygen and the nitrogen and sulfur atoms) suggests that hydrogen bonding could be a significant feature of its chemistry.

Applications in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

2-Benzoylhydrazono-1,3-dithiolane is a powerful intermediate for constructing elaborate molecular frameworks. Its inherent reactivity allows for the formation of new carbon-carbon bonds and serves as a starting point for the synthesis of various heterocyclic systems.

A key feature of the 1,3-dithiolane (B1216140) ring system is its ability to function as a "masked acyl anion," a concept central to the strategy of umpolung (polarity inversion). In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, when a carbonyl is converted to a 1,3-dithiolane, the proton at the C2 position becomes acidic (pKa ≈ 31). This proton can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion.

This lithiated dithiolane acts as a synthetic equivalent of an acyl anion, which is otherwise difficult to generate. This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiolane, often facilitated by mercury(II) salts or oxidative methods, regenerates the carbonyl group in the newly formed, more complex molecule. The stability of the dithiane carbanion is attributed to the polarizability of the sulfur atoms and the longer carbon-sulfur bond lengths. While this principle is well-established for 1,3-dithianes, it is also applicable to 1,3-dithiolanes, making this compound a potential substrate for such transformations.

Table 1: General Scheme of 1,3-Dithiolane as a Masked Acyl Anion

| Step | Description | Reactants | Product |

| 1. Protection | Formation of the 1,3-dithiolane from a carbonyl compound. | Aldehyde/Ketone, Ethane-1,2-dithiol, Acid catalyst (e.g., BF₃) | 2-substituted-1,3-dithiolane |

| 2. Deprotonation | Generation of the nucleophilic carbanion (masked acyl anion). | 2-substituted-1,3-dithiolane, Strong base (e.g., n-BuLi) | 2-lithio-1,3-dithiolane |

| 3. Alkylation | Reaction with an electrophile to form a new C-C bond. | 2-lithio-1,3-dithiolane, Electrophile (e.g., R-X) | 2,2-disubstituted-1,3-dithiolane |

| 4. Deprotection | Hydrolysis to unveil the new ketone. | 2,2-disubstituted-1,3-dithiolane, HgCl₂/H₂O or oxidant | Ketone |

The functional groups present in this compound—namely the hydrazone and the dithiolane ring—make it a valuable precursor for a variety of heterocyclic compounds. Hydrazones are well-known intermediates in the synthesis of nitrogen-containing heterocycles. For instance, they can undergo cyclization reactions to form pyrazoles, indazoles, and triazoles.

Furthermore, the 1,3-dithiolane ring itself can be a source of sulfur and carbon atoms for the construction of other sulfur-containing heterocycles. Depending on the reaction conditions and reagents, the ring can be cleaved or rearranged to participate in the formation of new ring systems, such as thiophenes or other complex sulfur heterocycles. The combination of these two reactive moieties in a single molecule provides a versatile platform for synthetic chemists to explore the creation of novel and complex heterocyclic structures.

Role in Protecting Group Chemistry for Carbonyl Compounds in Multistep Syntheses

The 1,3-dithiolane functional group is widely used as a robust protecting group for aldehydes and ketones in multistep organic synthesis. The formation of a dithiolane, also known as a thioacetal or thioketal, renders the original carbonyl carbon inert to nucleophiles and bases. chemicalbook.com

The protection process typically involves reacting the carbonyl compound with ethane-1,2-dithiol in the presence of a Lewis or Brønsted acid catalyst. chemicalbook.com This dithiolane group is stable under a wide range of conditions, including those involving organometallic reagents (like Grignard or organolithium reagents) and basic hydrolysis, where oxygen-based acetals might be cleaved.

Deprotection, or the removal of the dithiolane group to regenerate the carbonyl, requires specific conditions due to the stability of the thioacetal. Common methods involve the use of mercury(II) salts (e.g., HgCl₂) in aqueous solution, which facilitate hydrolysis, or oxidative cleavage using reagents like N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene. The compound this compound can be viewed as a derivative where the core 1,3-dithiolane structure serves this protective function.

Table 2: Common Reagents for Protection and Deprotection of Carbonyls as 1,3-Dithiolanes

| Process | Reagent Class | Examples |

| Protection | Lewis Acids | BF₃·OEt₂, ZnCl₂, TiCl₄ |

| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), HCl | |

| Other | Iodine (I₂), Amberlyst-15 | |

| Deprotection | Mercury(II) Salts | HgCl₂/CaCO₃, Hg(ClO₄)₂ |

| Alkylating Agents | CH₃I | |

| Oxidizing Agents | NBS, H₂O₂, I₂ |

Development of Novel Sulfur-Containing Materials

The incorporation of sulfur into molecular structures is a key strategy for developing materials with unique electronic and optical properties. The high polarizability of sulfur atoms can lead to materials with high refractive indices and interesting conductive properties.

While 1,2-dithiolanes are well-known for their ability to undergo ring-opening polymerization to form poly(disulfide)s, 1,3-dithiolanes can also be considered as building blocks for novel sulfur-containing polymers and supramolecular assemblies. aidic.itnih.govresearchgate.net The presence of multiple functional groups in this compound (the aromatic ring, the hydrazone linkage, and the dithiolane) offers several points for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can be exploited to guide the self-assembly of molecules into ordered supramolecular structures, like liquid crystals or gels. Furthermore, the molecule could potentially be functionalized and incorporated as a monomer into polymer chains, imparting the unique properties of the sulfur-containing heterocycle to the bulk material.

Contributions to Advanced Materials Chemistry (e.g., Photooptics, Crystal Engineering)

The specific arrangement of atoms and functional groups in this compound makes it a candidate for applications in advanced materials chemistry. The field of crystal engineering focuses on designing and controlling the packing of molecules in a solid state to achieve desired material properties. The interplay of hydrogen bonds from the N-H group of the hydrazone and potential π-π stacking from the benzoyl group can direct the formation of specific, predictable crystal lattices.

In photooptics, materials containing sulfur and conjugated π-systems are of great interest. rsc.org Sulfur-containing polymers are often explored for creating high refractive index polymers, which are essential for advanced optical devices like lenses and optical fibers. aidic.it The combination of the sulfur-rich dithiolane ring and the conjugated benzoylhydrazono system in this molecule could lead to interesting photophysical properties, such as specific UV-vis absorption characteristics or non-linear optical behavior, making it a target for investigation in the development of new photoactive materials. rsc.org

Future Research Directions and Perspectives in 2 Benzoylhydrazono 1,3 Dithiolane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2-Benzoylhydrazono-1,3-dithiolane often relies on conventional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic strategies.

Key areas of focus will include:

Green Chemistry Approaches: The implementation of green chemistry principles will be paramount. This includes the use of alternative, safer solvents (e.g., water, supercritical fluids, or ionic liquids), catalyst systems that can be recycled and reused, and atom-economical reactions that maximize the incorporation of starting materials into the final product.

Microwave-Assisted and Ultrasound-Promoted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to traditional heating methods. Investigating their application in the synthesis of this compound could lead to more sustainable and scalable production processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are exothermic or involve unstable intermediates. The development of flow-based syntheses for this compound and its analogues would be a significant advancement.

Exploration of Undiscovered Reactivity Pathways and Transformations

The known reactivity of the this compound scaffold is still relatively limited. A deeper exploration of its chemical behavior could unveil novel transformations and provide access to new classes of compounds with unique properties.

Future investigations should target:

Reactions at the Hydrazone Linkage: The C=N bond of the hydrazone moiety is a key functional group that can participate in a variety of reactions, including cycloadditions, reductions, and oxidations. A systematic study of its reactivity with a diverse range of reagents could lead to the discovery of new synthetic routes to complex heterocyclic systems.

Transformations of the Dithiolane Ring: The 1,3-dithiolane (B1216140) ring, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions. Exploring these transformations could provide access to novel sulfur-containing compounds that are otherwise difficult to synthesize.

Catalytic Functionalization: The development of catalytic methods for the direct functionalization of the this compound core would be highly valuable. This could involve C-H activation strategies to introduce new substituents onto the benzoyl ring or the dithiolane moiety, thereby enabling the rapid generation of compound libraries for screening purposes.

Integration of Advanced Characterization Techniques for In-Situ Studies

A comprehensive understanding of reaction mechanisms and the behavior of this compound in different environments requires the use of advanced analytical techniques. In-situ studies, which monitor reactions as they occur, are particularly powerful for elucidating transient intermediates and understanding reaction kinetics.

Future research should leverage techniques such as:

In-Situ NMR and IR Spectroscopy: These methods allow for the real-time monitoring of reactant consumption and product formation, providing valuable insights into reaction pathways and the identification of short-lived intermediates.

Mass Spectrometry-Based Techniques: Techniques like ReactIR and Probespray mass spectrometry can provide detailed information about the species present in a reaction mixture at any given time, aiding in the elucidation of complex reaction networks.

X-ray Crystallography of Reaction Intermediates: While challenging, the isolation and crystallographic characterization of key reaction intermediates would provide definitive structural evidence to support proposed mechanisms.

Expansion of Theoretical Understanding and Predictive Modeling Capabilities

Computational chemistry plays an increasingly important role in modern chemical research. The application of theoretical methods to the study of this compound can provide valuable insights that complement experimental work and guide future research efforts.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and reactivity of this compound and its derivatives. This can help to rationalize observed reactivity patterns and predict the outcome of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or catalysts. This can provide insights into the factors that control its reactivity and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For specific applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their observed activity. This can be a powerful tool for the rational design of new compounds with improved properties.

Diversification of Non-Biological Applications and Functional Materials Development

While much of the research on hydrazone derivatives has focused on their biological activity, the unique structural and electronic properties of this compound make it an attractive candidate for a range of non-biological applications.

Future research should explore its potential in areas such as:

Organic Electronics: The extended π-system of this compound suggests that it may have interesting electronic properties. Its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells warrants investigation.

Chemosensors: The hydrazone and dithiolane moieties can act as binding sites for metal ions or other analytes. By incorporating appropriate signaling units, it may be possible to develop selective and sensitive chemosensors based on the this compound scaffold.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in this compound can coordinate to metal centers, making it a potential ligand for the construction of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and separation.

常见问题

Q. What are the established synthetic routes for 2-Benzoylhydrazono-1,3-dithiolane, and what optimization strategies are recommended for high yields?

The synthesis typically involves reacting hydrazine derivatives with 1,3-dithiolane precursors. For example, a stepwise approach using benzoylisothiocyanate and 1,3-dithiolane derivatives in 1,4-dioxane under ambient conditions has been reported . Optimization strategies include:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its metal complexes?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–S vibrations at ~500 cm⁻¹) .

- Elemental analysis : Confirms stoichiometry of metal complexes (e.g., [Cd(HL)₂(MeOH)₂]) .

- Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., H-bonding networks in cadmium complexes) .

- ¹H/¹³C NMR : Validates proton environments and electronic effects of substituents .

Q. What safety protocols are essential when handling this compound, given its toxicological profile?

Critical protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition releases toxic SOₓ and NOₓ fumes .

- Dose monitoring : Adhere to LD₅₀ guidelines (e.g., rat oral LD₅₀: 72.8 mg/kg; mouse: 111 mg/kg) .

Advanced Research Questions

Q. How can fluorescence spectroscopy be applied to study the electronic properties of this compound derivatives?

Fluorescence studies reveal ligand-to-metal charge transfer (LMCT) in metal complexes. For example, cadmium(II) complexes exhibit emission maxima at ~450 nm (λₑₓ = 350 nm), attributed to ligand-centered transitions perturbed by metal coordination. Key parameters:

- Solvent polarity : Affects emission intensity and Stokes shift.

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) quench fluorescence, while electron-donating groups (e.g., –OCH₃) enhance it .

Q. How should researchers interpret contradictory toxicity data (e.g., LD₅₀ variations across species) for this compound?

Species-specific metabolic pathways explain discrepancies. For instance:

- Guinea pigs : Higher sensitivity (LD₅₀: 383 mg/kg) due to slower detoxification pathways.

- Rats : Lower toxicity (LD₅₀: 72.8 mg/kg) from efficient hepatic metabolism.

- Experimental design : Differences in administration routes (oral vs. intraperitoneal) and vehicle solvents (aqueous vs. organic) also influence outcomes .

Q. What methodological considerations are critical when evaluating the antibacterial efficacy of this compound-derived macrocyclic Schiff bases?

- Minimum inhibitory concentration (MIC) assays : Use standardized bacterial strains (e.g., E. coli, S. aureus) and broth microdilution methods.

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety) with bioactivity .

- Control experiments : Compare with reference antibiotics (e.g., ampicillin) and assess cytotoxicity against mammalian cell lines .

Q. How can structural modifications to the this compound scaffold enhance its bioactivity, and what analytical methods validate these changes?

- Modifications : Introduce halogens (–Cl, –Br) or heterocyclic moieties to improve lipophilicity and target binding.

- Validation :

Q. What analytical strategies resolve conflicting data in the coordination behavior of this compound with different metal ions?

- Comparative studies : Use X-ray crystallography to confirm binding modes (e.g., monodentate vs. bidentate coordination).

- Spectroscopic titration : Monitor UV-Vis or IR shifts during metal-ligand complexation to assess stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。